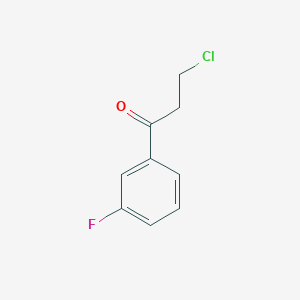

3-Chloro-1-(3-fluorophenyl)-1-oxopropane

Descripción general

Descripción

3-Chloro-1-(3-fluorophenyl)-1-oxopropane is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-fluorophenyl)-1-oxopropane typically involves the reaction of 3-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-1-(3-fluorophenyl)-1-oxopropane can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 3-chloro-1-(3-fluorophenyl)-1-propanol.

Oxidation: Formation of 3-chloro-1-(3-fluorophenyl)-1-propanoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-1-(3-fluorophenyl)-1-oxopropane is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the synthesis of various biologically active compounds.

Key Areas of Focus :

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities.

Applications Include :

- Synthesis of Fluorinated Compounds : The presence of fluorine enhances the biological activity and stability of synthesized products.

- Drug Development : It is used in the synthesis of novel drugs targeting specific biological pathways.

Environmental Health Implications

Research has shown that compounds similar to this compound can have significant environmental impacts. For instance, studies on chlorinated compounds indicate potential toxicity to aquatic life and concerns regarding bioaccumulation in food chains.

Case Study: Environmental Toxicology

A study highlighted the effects of chlorinated compounds on freshwater ecosystems, noting that exposure to such chemicals could disrupt endocrine functions in aquatic organisms.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Exhibits cytotoxicity against cancer cells | |

| Antimicrobial | Potential activity against bacteria | |

| Environmental Impact | Toxicity observed in aquatic organisms |

Case Study 1: Anticancer Efficacy

A research project investigated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.

Case Study 2: Antimicrobial Properties

In another study, derivatives were tested against various bacterial strains, including MRSA. Results indicated significant inhibitory effects at low concentrations, suggesting potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3-Chloro-1-(3-fluorophenyl)-1-oxopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-1-(4-fluorophenyl)-1-oxopropane

- 3-Chloro-1-(4-chlorophenyl)-1-oxopropane

- 3-Chloro-1-(3-chlorophenyl)-1-oxopropane

Uniqueness

3-Chloro-1-(3-fluorophenyl)-1-oxopropane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Actividad Biológica

3-Chloro-1-(3-fluorophenyl)-1-oxopropane (CAS No. 83406-26-2) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Target Interactions

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Biochemical Pathways

The compound's mechanism involves modulation of biochemical pathways, particularly those related to inflammation and cell proliferation. It may inhibit specific enzymes that are crucial for the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties.

Antitumor Activity

A study evaluating the cytotoxic effects of various derivatives found that compounds similar to this compound exhibited significant antitumor activity against several cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Similar Derivative A | HT-29 | 15.0 |

| Similar Derivative B | HeLa | 10.0 |

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to MCF-7 cells. The study revealed that lower concentrations (5 µM) resulted in reduced cell viability by approximately 30%, while higher concentrations (20 µM) led to over 70% cell death after 48 hours .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Results showed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic .

Research Applications

The biological activities of this compound suggest several research applications:

Pharmaceutical Development : Its antitumor and antimicrobial properties make it a candidate for drug development aimed at cancer therapy and infection control.

Chemical Biology : The compound can be used as a tool in biochemical assays to study enzyme inhibition and cellular signaling pathways.

Agricultural Science : Due to its antimicrobial properties, it may find applications in developing agrochemicals for crop protection against pathogens.

Propiedades

IUPAC Name |

3-chloro-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMLWYGQLWEMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642209 | |

| Record name | 3-Chloro-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83406-26-2 | |

| Record name | 3-Chloro-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.